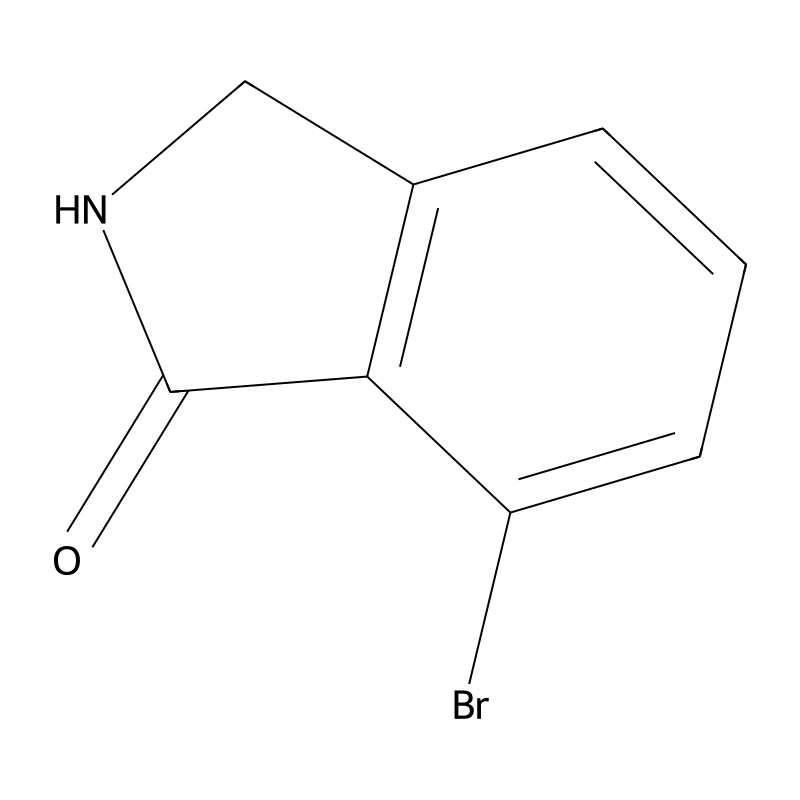7-Bromo-2,3-dihydro-isoindol-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry: Synthesis of Quinoline-Based Isoindolin-1-Ones
Summary of the Application: “7-Bromo-2,3-dihydro-isoindol-1-one” is used in the synthesis of a series of quinoline-based isoindolin-1-ones, specifically N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones . These compounds are of interest due to their presence in natural products and pharmacologically important synthetic molecules .
Methods of Application or Experimental Procedures: The synthesis involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system . The reaction progress was monitored by thin layer chromatography (TLC) on silica gel GF254 using petroleum ether–EtOAc, 4:1, as eluent .
Results or Outcomes: The synthesis resulted in a series of quinoline-based isoindolin-1-ones . The method is described as simple and general, suggesting it could be applied to the synthesis of a variety of similar compounds .
7-Bromo-2,3-dihydro-isoindol-1-one is a chemical compound characterized by the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. This compound features a bromine atom at the 7-position of the isoindoline structure, which contributes to its unique chemical properties and potential reactivity. The InChI code for this compound is 1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3. As a member of the isoindoline family, it exhibits structural characteristics that make it a subject of interest in various chemical and biological studies.
Limited data is available on the specific hazards associated with 7-BDO-1. As with most organic compounds, it is recommended to handle it with care, following standard laboratory safety protocols. Due to the presence of bromine, it is advisable to wear appropriate personal protective equipment (PPE) when handling the compound [].
Further Research:
7-BDO-1 is a relatively new area of research with promising potential. Future studies might explore:
- Development of new synthetic routes for efficient production.
- Investigation of its biological activity and potential drug development applications.
- Exploration of its reactivity for the design of novel materials.
Safety Considerations
It is important to note that containers of this compound may explode when heated, and combustion can produce irritating or toxic gases.
Research has indicated that 7-Bromo-2,3-dihydro-isoindol-1-one exhibits significant biological activity, particularly as an antibacterial agent. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated superior activity against Mycoplasma pneumoniae and Mycobacterium tuberculosis compared to traditional antibiotics like levofloxacin and ciprofloxacin.
Mechanism of Action
The compound acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcription processes. By inhibiting CDK7, it may disrupt cell proliferation in cancer cells, making it a potential candidate for anti-cancer therapies .
Several synthesis methods for 7-Bromo-2,3-dihydro-isoindol-1-one have been reported:
- Domino Reaction: A method involving a donor-acceptor cyclopropane with a bromomethyl group reacted with structurally varied primary amines.
- Bromine-Lithium Exchange: Utilization of butyllithium in reactions with bromo-substituted aromatic compounds has also been documented as an effective synthesis route .
These methods highlight the versatility in synthesizing isoindoline derivatives with specific functional groups.
The applications of 7-Bromo-2,3-dihydro-isoindol-1-one are diverse:
- Antibacterial Agents: Its derivatives are being explored for their efficacy against resistant bacterial strains.
- Cancer Research: Due to its potential as a CDK7 inhibitor, it is being studied for therapeutic uses in oncology.
These applications underscore the compound's significance in medicinal chemistry and drug development.
Studies have shown that 7-Bromo-2,3-dihydro-isoindol-1-one interacts effectively with various biological targets:
- Cyclin-dependent Kinase 7: The compound binds to the active site of CDK7, inhibiting its activity and affecting downstream signaling pathways involved in cell cycle regulation.
- Enzyme Interactions: Its biochemical properties allow it to influence enzyme activities that may alter cellular processes such as proliferation and apoptosis .
These interactions are crucial for understanding its potential therapeutic effects.
Several compounds share structural similarities with 7-Bromo-2,3-dihydro-isoindol-1-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-7-bromo-isoindolinone | Similar isoindoline structure with methoxy substitution | Exhibits different biological activities |
| 5-Bromoisoindoline | Lacks dihydro structure; simpler framework | Different reactivity profile |
| 4-Bromobenzyl isoindolinone | Contains a benzyl group instead of an isoindoline core | Varies significantly in biological activity |
These compounds illustrate the diversity within the isoindoline family while highlighting the unique properties of 7-Bromo-2,3-dihydro-isoindol-1-one that make it particularly interesting for research and application in medicinal chemistry .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








